Fmoc-4-trifluoromethyl-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties, which can influence the biological activity and stability of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine typically involves several key steps:
-
Fmoc Protection: : The amino group of 4-trifluoromethyl-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Fmoc-4-trifluoromethyl-D-homophenylalanine can undergo oxidation reactions, particularly at the aromatic ring or the trifluoromethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can target the carbonyl groups or the aromatic ring, using reagents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-4-trifluoromethyl-D-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structural features can enhance the stability and activity of synthetic peptides, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of specific amino acid residues in biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound may exhibit improved pharmacokinetic properties, such as increased stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in drug delivery systems and biomaterials.
Mechanism of Action
The mechanism by which Fmoc-4-trifluoromethyl-D-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The homophenylalanine backbone can influence the conformation and activity of the resulting peptides, affecting their interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-trifluoromethyl-L-homophenylalanine: The L-enantiomer of the compound, which may exhibit different biological activities and properties.
Fmoc-4-methyl-D-homophenylalanine: A similar compound with a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Fmoc-D-homophenylalanine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
Fmoc-4-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound’s hydrophobicity, stability, and potential interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZRJANUJZPLG-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.